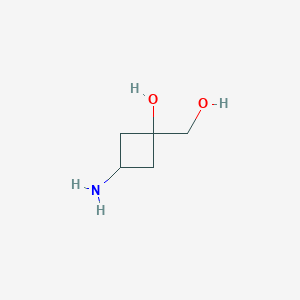
1,1,3,3-Tetrafluoropropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrafluoropropan-2-amine is an organic compound characterized by the presence of four fluorine atoms attached to a three-carbon chain with an amine group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrafluoropropan-2-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dichloropropane with hydrogen fluoride in the presence of a catalyst to produce 1,1,3,3-tetrafluoropropane, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrafluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted fluorinated compounds.
科学的研究の応用
1,1,3,3-Tetrafluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,3,3-tetrafluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,1,3-Tetrafluoropropan-2-amine: A closely related compound with similar fluorination but different positional isomerism.
1,1,2,2-Tetrafluoropropan-2-amine: Another isomer with fluorine atoms in different positions.
1,1,3,3-Tetrafluoropropane: Lacks the amine group but shares the fluorinated carbon backbone.
Uniqueness
1,1,3,3-Tetrafluoropropan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C3H5F4N |
|---|---|
分子量 |
131.07 g/mol |
IUPAC名 |
1,1,3,3-tetrafluoropropan-2-amine |
InChI |
InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2 |
InChIキー |
HZTOHTBRTKMNLG-UHFFFAOYSA-N |
正規SMILES |
C(C(F)F)(C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


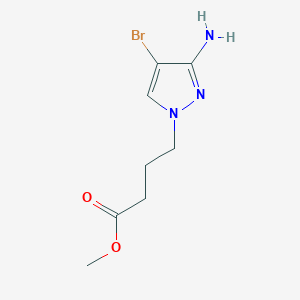

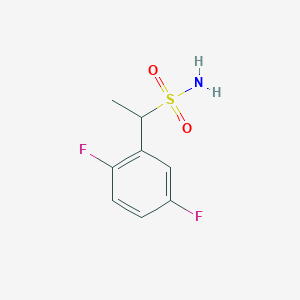
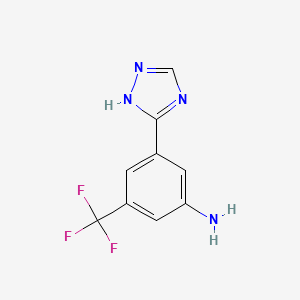

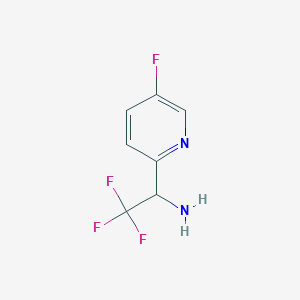

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
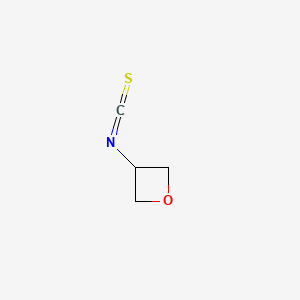
![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
